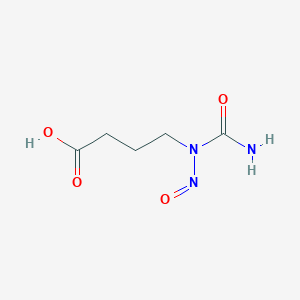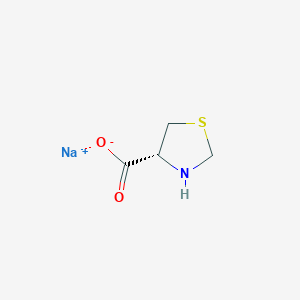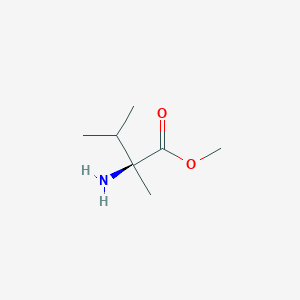
Hexanoylglycine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules related to hexanoylglycine has been explored through various chemical reactions, including the Petasis Mannich reaction, which is accelerated by hexafluoroisopropanol for the synthesis of pyrrolidine-derived arylglycines. This process has demonstrated high diastereoselectivities and significantly reduced reaction times from multiple days to less than 24 hours (Nanda & Trotter, 2005). Other methods include electrochemical decarboxylation of N-arylglycines, facilitating the synthesis of tetrahydroimidazo[1,5-a]quinoxalin-4(5H)-ones through annulation reactions initiated by this process (Cui, Zhong, & Huang, 2023).
Molecular Structure Analysis
The study of hexanoylglycine-related compounds extends to the molecular structure analysis, as seen in the structural determination of a hexanuclear Th(IV)-glycine complex. This complex demonstrated a specific arrangement preserved within a crystal, highlighting the intricate relationships between hydrolysis and ligation by glycine in the formation of such complexes (Hennig et al., 2012).
Chemical Reactions and Properties
Hexanoylglycine and its derivatives undergo various chemical reactions, contributing to the understanding of their properties. For instance, the synthesis and characterization of the acid hexamolybdocobaltate(III) complex with amino acid glycine elucidates the structural properties and potential chemical behaviors of glycine-derived complexes (Kaziev et al., 2020).
Physical Properties Analysis
The physical properties of hexanoylglycine and related compounds are crucial for their practical applications and understanding. Bomb calorimetric and NMR studies, for example, have been used to determine the enthalpy of combustion and formation for crystalline hexaglycine, providing insights into the energy content and stability of glycine oligomers (Colbert et al., 1989).
Chemical Properties Analysis
The chemical properties of hexanoylglycine and its analogs have been a subject of investigation to understand their reactivity and potential applications. The synthesis and spectroscopic characterization of organotin derivatives of N-benzoylglycylglycine provide insights into the coordination chemistry and potential catalytic activities of these complexes (Ruisi & Giudice, 1991).
Wissenschaftliche Forschungsanwendungen
Neurological Research : Hexanoylglycine was found to affect chloride currents in rat neurons when pretreated with β-amyloid peptide and hexafluoroisopropanol. This indicates its potential role in neurological research and its effect on neuronal function (Solntseva & Bukanova, 2017).
Diagnostic Applications in Medicine : Hexanoylglycine measurements in urine are highly specific for diagnosing medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This makes it valuable in the medical field for fast and reliable diagnostic methods (Rinaldo et al., 2010).
Newborn Screening : The quantification of urinary hexanoylglycine is crucial for the accurate diagnosis of MCAD deficiency in newborn screening, highlighting its importance in pediatric medicine (Downing et al., 2008).
Plant Biology : Hexanoylglycine is part of complex carbohydrates in fungi that act as regulatory molecules in plants. This highlights its role in plant biology and its potential in agricultural research (Sharp et al., 1984).
Metabolic Studies : Research has shown that high-fat diets affect mitochondrial oxidative pathways and the excretion of hexanoylglycine. This can be used to understand metabolic processes and the regulation of ketogenic pathways (Boulangé et al., 2013).
Biochemical Analysis : New methods have been developed to improve the sensitivity in quantifying acylglycines, like hexanoylglycine, in human urine. This advancement can aid in the discovery of new biomarkers for diseases and improve the diagnosis of metabolic errors (Stanislaus et al., 2012).
Wirkmechanismus
Target of Action
Hexanoylglycine is a fatty acid metabolite that primarily targets the enzyme glycine N-acyltransferase (EC 2.3.1.13) . This enzyme catalyzes the chemical reaction between acyl-CoA and glycine, leading to the production of CoA and N-acylglycine .
Mode of Action
Hexanoylglycine is produced through the action of glycine N-acyltransferase . This enzyme catalyzes the chemical reaction where acyl-CoA and glycine are converted into CoA and N-acylglycine . The production of Hexanoylglycine is a part of this biochemical reaction.
Biochemical Pathways
Hexanoylglycine is involved in the metabolic pathways related to fatty acid metabolism . It is a minor metabolite of fatty acids, and its excretion is increased in several inborn errors of metabolism . The measurement of Hexanoylglycine in body fluids can be used to diagnose disorders associated with mitochondrial fatty acid beta-oxidation .
Pharmacokinetics
It is known that it appears in the urine of patients with hereditary medium-chain acyl-coa dehydrogenase (mcad) deficiency This suggests that it is excreted from the body through the urinary system
Result of Action
The presence of Hexanoylglycine in urine is increased in patients with medium-chain acyl-CoA dehydrogenase deficiency (MCADD) and multiple acyl-CoA dehydrogenase deficiency (MADD, glutaric aciduria type II) . It may also be found in urine in patients with severe ketosis . Therefore, the molecular and cellular effects of Hexanoylglycine’s action are often associated with these metabolic disorders.
Action Environment
The action of Hexanoylglycine can be influenced by various environmental factors. For instance, the concentration of Hexanoylglycine in urine can be affected by the patient’s health status. It has been observed that certain acyl glycines, including Hexanoylglycine, are excreted in high concentration only when the patients are acutely ill
Safety and Hazards
Hexanoylglycine is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2, H319) according to Regulation (EC) No 1272/2008 . It may cause respiratory irritation, drowsiness, or dizziness, and is suspected of damaging fertility . It also causes damage to organs through prolonged or repeated exposure .
Zukünftige Richtungen
Hexanoylglycine is used as a urinary biomarker for several indications . It is normally biosynthesized from hexanoyl-CoA and glycine by the mitochondrial enzyme glycine N-acyltransferase . In the future, the sample-triplex strategy using the DEAPPZ isotopologues could successfully reduce the analysis time in the urinary Hexanoylglycine quantification .
Eigenschaften
IUPAC Name |
2-(hexanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKIPHSXMXJOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178739 | |
| Record name | N-Caproylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hexanoylglycine | |
CAS RN |
24003-67-6 | |
| Record name | Hexanoylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24003-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Caproylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24003-67-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Caproylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hexanamidoacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV44XX9H2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexanoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the clinical significance of hexanoylglycine?
A: Hexanoylglycine is not a therapeutic agent but serves as a valuable diagnostic biomarker, particularly for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. [, , , , ] This inherited metabolic disorder disrupts the body's ability to break down medium-chain fatty acids, leading to the accumulation of metabolites like hexanoylglycine in urine. Elevated urinary hexanoylglycine levels strongly indicate MCAD deficiency. [, , , ]
Q2: Are there other conditions where hexanoylglycine levels might be elevated?
A: While highly specific to MCAD deficiency, research suggests that hexanoylglycine levels may be transiently elevated in newborns due to immature gut flora. [] Additionally, elevated levels have been observed in conditions mimicking MCAD deficiency, such as multiple acyl-CoA dehydrogenase deficiency (MADD) and glutaric aciduria type II. [, , ] Other potential causes include Jamaican vomiting sickness, a condition potentially linked to the ingestion of unripe ackee fruit. []
Q3: How early can hexanoylglycine be detected in individuals with MCAD deficiency?
A: Studies demonstrate the presence of elevated hexanoylglycine in newborns with MCAD deficiency, highlighting its potential for early diagnosis through newborn screening programs. [, , ]
Q4: Can hexanoylglycine be detected in samples other than urine?
A: Yes, besides urine, hexanoylglycine has been detected in blood spots, making it a potential marker for newborn screening using dried blood spot samples. [] Additionally, its presence has been observed in vitreous humor, a fluid found inside the eye, suggesting its potential for postmortem diagnosis of MCAD deficiency. []
Q5: What analytical methods are used to measure hexanoylglycine levels?
A: Gas chromatography-mass spectrometry (GC-MS) is widely employed for accurate and sensitive hexanoylglycine quantification. [, , , ] The technique involves separating compounds based on their volatility and then analyzing their mass-to-charge ratios. Stable isotope dilution techniques, using labeled internal standards like n-hexanoyl(1,2-13C)glycine, enhance the accuracy and precision of GC-MS analysis. []
Q6: Are there any alternative methods for hexanoylglycine analysis?
A: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has emerged as a powerful alternative for quantifying hexanoylglycine. [] This method offers advantages like high sensitivity, selectivity, and the ability to analyze multiple samples simultaneously using multiple isotopologous reagents. []
Q7: What is the molecular formula and weight of hexanoylglycine?
A: Hexanoylglycine has the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. []
Q8: Are there any computational chemistry studies on hexanoylglycine?
A: Research on hexanoylglycine primarily focuses on its analytical detection and clinical significance as a biomarker. While computational studies specifically focusing on hexanoylglycine are limited, broader computational approaches, such as metabolomics data analysis, contribute to understanding metabolic pathways and disease mechanisms associated with its elevation. [, , , , ]
Q9: What is the environmental impact of hexanoylglycine?
A9: Given its role as an endogenous metabolite and diagnostic marker, limited information is available regarding the environmental impact of hexanoylglycine.
Q10: Are there any alternatives or substitutes for hexanoylglycine as a biomarker?
A: While hexanoylglycine remains a specific biomarker for MCAD deficiency, other medium-chain acylcarnitines, particularly octanoylcarnitine, are also investigated as potential diagnostic markers for the disorder. [] Combining multiple biomarkers can enhance the accuracy and sensitivity of MCAD deficiency diagnosis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![ethyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B26046.png)
![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)


![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)


